molecular formula C11H18N2O3 B2977013 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide CAS No. 2305542-92-9

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide

Cat. No.: B2977013
CAS No.: 2305542-92-9
M. Wt: 226.276
InChI Key: MJRITOICVAXVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide, also known as HPPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized through a multistep process involving the reaction of piperidine with various reagents.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to reduce the production of reactive oxygen species (ROS) and the activation of microglia in the brain. In vivo studies have shown that this compound can reduce the severity of neurological damage in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide is that it exhibits low toxicity and high bioavailability. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the research and development of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate the use of this compound as a neuroprotective agent for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.

Synthesis Methods

The synthesis of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide involves a multistep process that starts with the reaction of piperidine with acetyl chloride to form N-acetylpiperidine. This intermediate is then reacted with methylamine to produce N-methyl-N-acetylpiperidine. The final step involves the reaction of N-methyl-N-acetylpiperidine with 3-hydroxyacryloyl chloride to form this compound. The purity and yield of this compound can be improved through various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In recent years, there has been a growing interest in the potential use of this compound as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Properties

IUPAC Name

2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-10(15)13-6-4-5-11(16,8-13)7-9(14)12-2/h3,16H,1,4-8H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRITOICVAXVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(CCCN(C1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.